molecular formula C7H5N3O2 B1404824 [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid CAS No. 1234616-38-6

[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid

Cat. No.: B1404824
CAS No.: 1234616-38-6
M. Wt: 163.13 g/mol
InChI Key: QNNGMDQOCYQRME-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development.

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-A]pyridine compound is known to interact with several targets. It has been found to act as an inverse agonist for RORγt , and as an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, as an inverse agonist, it binds to the active site of RORγt, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their normal functions, thereby altering the downstream signaling pathways .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-A]pyridine compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The inhibition of PHD-1 can affect the hypoxia-inducible factor (HIF) pathway, which is crucial for cellular response to low oxygen conditions .

Result of Action

The action of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid at the molecular and cellular levels leads to various effects. For instance, its action as an inverse agonist for RORγt can modulate immune responses . Its inhibitory effects on PHD-1, JAK1, and JAK2 can alter cellular signaling, potentially affecting cell growth and response to hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted triazolo[1,5-A]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is unique due to its specific fusion of a triazole ring with a pyridine ring, which imparts distinct biological activities and pharmacological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNGMDQOCYQRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239786
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-38-6
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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